3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid
CAS No.: 1262406-85-8
Cat. No.: VC2942389
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262406-85-8 |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 3-(phenylmethoxycarbonylamino)oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO5/c15-11(16)13(6-7-18-9-13)14-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |
| Standard InChI Key | HDPOINUGZWATFQ-UHFFFAOYSA-N |
| SMILES | C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid consists of a five-membered oxolane (tetrahydrofuran) ring with two key substituents at the 3-position: a carboxylic acid group (-COOH) and a benzyloxycarbonyl (Cbz)-protected amino group (-NH-C(=O)-O-CH2-C6H5). The Cbz group serves as a protective moiety for the amino functionality, providing stability under basic conditions while allowing selective removal through hydrogenolysis or acidic treatment.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical notations that precisely describe its molecular structure, as shown in the table below:
| Parameter | Value |
|---|---|
| IUPAC Name | 3-(phenylmethoxycarbonylamino)oxolane-3-carboxylic acid |
| CAS Number | 1262406-85-8 |
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| InChI | InChI=1S/C13H15NO5/c15-11(16)13(6-7-18-9-13)14-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |
| Canonical SMILES | C1COCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
The compound's structure exhibits several notable features:
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The oxolane ring provides conformational rigidity to the molecule
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The tertiary carbon at position 3 bears two functional groups, creating a quaternary stereocenter
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The Cbz protecting group offers selective deprotection options
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The carboxylic acid provides a site for further functionalization
Physical Properties
The physical properties of this compound significantly influence its handling, storage, and application in synthetic procedures. Based on its structural characteristics, the following properties can be anticipated:
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Appearance: White to off-white crystalline solid
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Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water
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Stability: Generally stable at room temperature but sensitive to prolonged exposure to strong acids or bases
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Storage: Recommended storage at 0-6°C in airtight, light-resistant containers with desiccants to prevent moisture-induced degradation
Synthesis Methods
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid employs strategic approaches to construct the oxolane ring and introduce the protected amino and carboxylic acid functionalities.
Synthetic Routes
Multiple synthetic pathways can lead to the target compound, with key considerations including yield, stereoselectivity, and scalability. A common approach involves:
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Formation of the oxolane ring through cyclization reactions
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Introduction of the amino functionality at the 3-position
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Protection of the amino group with benzyl chloroformate
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Oxidation or functional group manipulation to obtain the carboxylic acid
Protection Strategies
The selection of protecting groups plays a crucial role in the synthesis of this compound. The benzyloxycarbonyl (Cbz) group for amine protection paired with the free carboxylic acid offers orthogonal protection, allowing selective manipulation of either functional group . This orthogonality is particularly valuable in multistep syntheses where selective deprotection is required.
A typical protection sequence involves reacting the amino group with benzyl chloroformate under alkaline conditions (using bases such as NaHCO₃ or triethylamine), typically at controlled temperatures (0-5°C). The Cbz group is preferred over other protecting groups like tert-butyloxycarbonyl (Boc) in certain contexts because:
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Cbz protection is stable under the strongly basic conditions often used in synthetic procedures
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Cbz groups can be selectively removed without affecting other functional groups
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When combined with tert-butyl protection of carboxylic acids, truly orthogonal protection is achieved
Chemical Reactivity
The chemical behavior of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid is dictated by its functional groups, each offering distinct reaction pathways.
Carboxylic Acid Reactivity
The carboxylic acid moiety undergoes standard transformations, including:
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Esterification: Conversion to various esters using methods such as the Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)
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Amidation: Formation of amide bonds with amines using coupling agents like EDC/HOBt
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Reduction: Conversion to alcohols via reduction with reagents such as lithium aluminum hydride
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Decarboxylation: Loss of the carboxyl group under harsh conditions, particularly with prolonged heating or strong acids
Protected Amino Group Reactivity
The Cbz-protected amino group displays characteristic reactivity:
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Deprotection: The Cbz group can be cleaved through:
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Catalytic hydrogenation using hydrogen gas with palladium catalysts
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Acidic conditions, though less commonly employed than hydrogenolysis
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Nucleophilic methods using specific reagents
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Stability: The protected amine remains stable under:
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Basic conditions (unlike Boc protection)
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Mild oxidative and reductive conditions
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Most non-hydrogenolytic coupling conditions
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Oxolane Ring Reactivity
The oxolane (tetrahydrofuran) ring exhibits several reaction pathways:
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Ring-opening: Under acidic conditions, the oxolane ring can undergo hydrolysis to yield linear derivatives
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Cyclization: The ring can participate in reactions with aldehydes, forming fused heterocyclic systems with high diastereoselectivity
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Conformational influence: The rigid ring structure constrains the molecule's geometry, potentially affecting reaction outcomes and stereoselectivity
The following table summarizes key reactions and their typical conditions:
| Reaction Type | Conditions | Expected Yield | Notes |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaOH, 0°C → RT | 40-50% | Basic conditions preferred |
| Esterification | DCC, DMAP, RT | 45-50% | Forms tert-butyl esters |
| Cyclization | 4-Bromobenzaldehyde, base | ~48% | Forms fused ring systems |
| Deprotection (Cbz) | H₂/Pd catalyst, MeOH | >90% | Clean deprotection |
| Ring-opening | H₂SO₄, aqueous conditions | Variable | Forms linear diols |
Applications in Organic and Medicinal Chemistry
3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid serves multiple functions across chemical disciplines, with particular emphasis on its role as a building block for complex molecules.
Synthetic Building Block
As a versatile intermediate, this compound enables access to diverse structural motifs through selective functionalization. Its applications include:
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Synthesis of heterocyclic compounds through cyclization reactions
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Creation of conformationally constrained scaffolds for drug discovery
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Development of molecular probes for chemical biology
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Generation of chiral auxiliaries for asymmetric synthesis
Peptide Synthesis Applications
In peptide chemistry, this compound and its derivatives offer valuable properties:
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Introduction of conformational constraints into peptide structures
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Enhancement of peptide stability against enzymatic degradation
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Modification of peptide secondary structure
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Creation of peptidomimetics with improved pharmacological properties
This application aligns with broader research showing that α-tetrasubstituted α-amino acids (a structural class that includes derivatives of this compound) are important for synthesizing peptidomimetics with stabilized secondary structures due to their ability to rigidify the peptide backbone .
Structurally Similar Compounds
Several compounds share structural similarities with 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid, each with distinct properties and applications.
Derivatives and Analogs
Key structural analogs include:
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Rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate: This derivative features a tert-butyl protected carboxylic acid and a 4-bromophenyl substituent at the 2-position of the oxolane ring, offering orthogonal protection strategies for multistep synthesis
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3-(Benzylamino)oxolane-3-carboxylic acid: Contains a benzylamino group rather than a Cbz-protected amino group, resulting in increased basicity and different reactivity patterns
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3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid: Features an oxetane (four-membered) ring instead of oxolane, leading to different ring strain and conformational properties
The following table compares key properties of these related compounds:
| Compound | Molecular Formula | Key Structural Difference | Primary Application |
|---|---|---|---|
| 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid | C13H15NO5 | Base structure | Building block in organic synthesis |
| Rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | C23H26BrNO5 | t-Butyl ester, 4-bromophenyl at C-2 | Peptidomimetic synthesis |
| 3-(Benzylamino)oxolane-3-carboxylic acid | C12H15NO3 | Unprotected benzylamino group | Amine functionalization |
| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid | C12H13NO5 | Oxetane instead of oxolane ring | Fragment-based drug design |
Biological Activity
The biological properties of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid and its derivatives warrant examination for potential therapeutic applications.
Mechanisms of Action
Several possible mechanisms contribute to the biological activities observed with this compound class:
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Enzyme inhibition: Compounds with similar structures have demonstrated inhibitory effects on proteases and kinases, disrupting cellular signaling pathways
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Antimicrobial properties: Derivatives of oxolane compounds have shown activity against both Gram-positive and Gram-negative bacteria, with the benzyloxycarbonyl group potentially enhancing membrane penetration
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Potential anticancer activity: Some studies indicate oxolane derivatives may induce apoptosis in cancer cells through specific targeting mechanisms
Structure-Activity Relationships
The biological activity of this compound and its analogs depends significantly on structural features:
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The rigid oxolane ring influences molecular recognition and binding to biological targets
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The Cbz protecting group affects lipophilicity and cellular penetration
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The carboxylic acid provides a point of interaction with positively charged residues in target proteins
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Modifications at various positions can tune selectivity and potency for specific biological targets
Analytical Characterization
Confirming the identity, purity, and structural integrity of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid requires comprehensive analytical characterization.
Spectroscopic Analysis
Key spectroscopic methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR key signals: δ 7.3-7.4 ppm (benzyl aromatic protons), δ 4.5-5.0 ppm (Cbz CH₂), and δ 1.5-2.5 ppm (oxolane ring protons)
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¹³C NMR provides confirmation of carbonyl carbons and ring structure
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Mass Spectrometry:
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Expected molecular ion peak at m/z 265 corresponding to [M]⁺
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Characteristic fragmentation patterns including loss of the Cbz group
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Infrared Spectroscopy:
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Distinctive carbonyl stretching bands for both the carboxylic acid and carbamate functionalities
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N-H stretching and bending vibrations from the carbamate group
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Chromatographic Methods
Purity assessment typically employs:
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High-Performance Liquid Chromatography (HPLC):
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Using a C18 column with UV detection at 254 nm
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Comparison of retention time with authenticated standards
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Thin-Layer Chromatography (TLC):
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Visual detection using UV and staining reagents like ninhydrin or phosphomolybdic acid
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Assessment of Rf values in various solvent systems
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Current Research and Future Perspectives
The ongoing investigation of 3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid continues to reveal new applications and insights.
Recent Developments
Current research directions include:
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Exploration of novel synthetic routes to improve efficiency and stereoselectivity
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Development of derivatives with enhanced biological activities
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Application in the creation of peptide libraries for drug discovery
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Investigation of conformational effects on biological target binding
Future Research Opportunities
Several promising avenues await further exploration:
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Application in click chemistry for bioconjugation
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Development of enantioselective synthetic routes
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Exploration of potential therapeutic applications, particularly in antimicrobial and anticancer domains
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Investigation of self-assembling properties for nanomaterial development
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